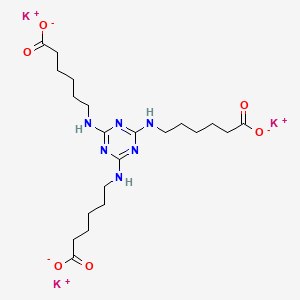
Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt is a complex organic compound with the molecular formula C21H36N6O6. It is known for its unique structure, which includes a triazine ring substituted with hexanoic acid groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt typically involves the reaction of 1,3,5-triazine with hexanoic acid under controlled conditions. The process includes nitration of aminohexanoic acid to form a nitro compound, which is then reduced to the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of high-pressure and high-temperature conditions. The reaction is carried out at 160-240°C and 0.1-0.3 MPa for 2-8 hours, followed by a pressure reduction to atmospheric levels and further heating to 240-265°C until the reaction is complete .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor and in the synthesis of other complex organic compounds.
Biology: Investigated for its potential use in biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt involves its interaction with molecular targets through its triazine ring and hexanoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to form stable complexes with metals also plays a crucial role in its function as a corrosion inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanoic acid, 6,6’,6’'-(s-triazine-2,4,6-triyltriimino)tris-
- 1,3,5-Triazine-2,4,6-triaminocaproic acid
- 2,4,6-Tri-(6-Aminocaproic Acid)-1,3,5-Triazine
Uniqueness
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt is unique due to its specific combination of a triazine ring with hexanoic acid groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Propriétés
Numéro CAS |
135043-69-5 |
|---|---|
Formule moléculaire |
C21H33K3N6O6 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
tripotassium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate |
InChI |
InChI=1S/C21H36N6O6.3K/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;;;/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3 |
Clé InChI |
CPPLZNPXPQQWQS-UHFFFAOYSA-K |
SMILES canonique |
C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



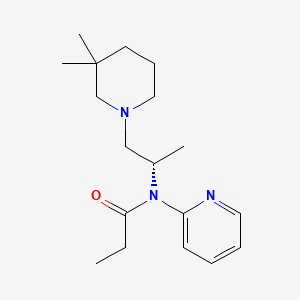

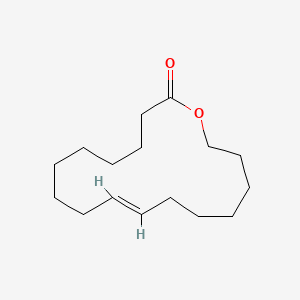

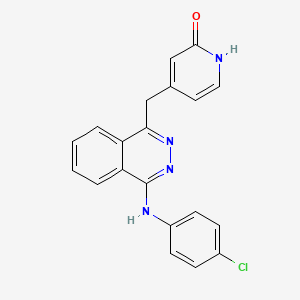
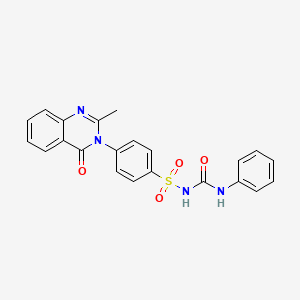



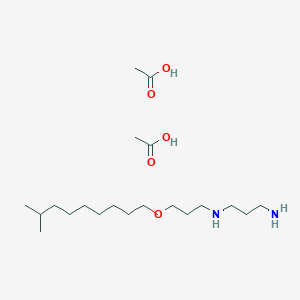
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)


